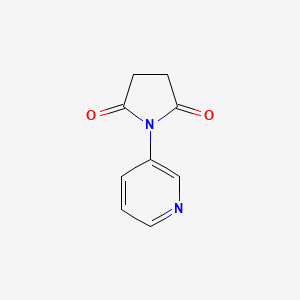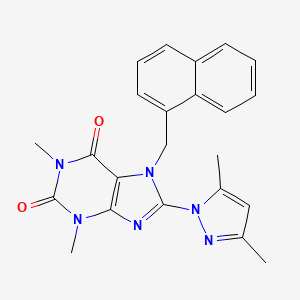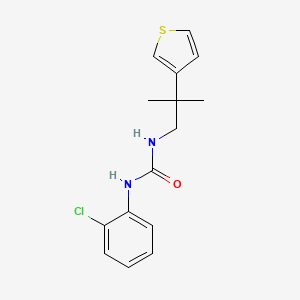
1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, also known as DCPMU, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to possess a range of biochemical and physiological effects.
科学的研究の応用
Electrochemical and Thermodynamic Behavior
One study investigated the corrosion inhibition effect of urea derivatives, highlighting their performance as inhibitors for mild steel in acid solutions. This research suggested the compounds could protect metals against corrosion, with efficiency depending on temperature and inhibitor concentration. The adsorption of the inhibitors was confirmed to follow the Langmuir adsorption isotherm, indicating their potential application in corrosion prevention technologies (Bahrami & Hosseini, 2012).
Antioxidant Activity
Another study synthesized urea, thiourea, and selenourea derivatives, assessing their in vitro antioxidant activity. The research found that compounds with selenourea functionality exhibited potent antioxidant activity, which could lead to the development of new antioxidant agents (Reddy et al., 2015).
Antitumor and Anti-cancer Applications
Further investigation into urea derivatives synthesized novel compounds demonstrating promising antitumor activities. This study supports the potential therapeutic applications of urea derivatives in cancer treatment (Ling et al., 2008).
Inhibition of Translation Initiation
Symmetrical N,N'-diarylureas were identified as activators of the eIF2α kinase heme regulated inhibitor, demonstrating the ability to reduce cancer cell proliferation by inhibiting the formation of a key translation initiation complex. This suggests a pathway for developing new anti-cancer agents (Denoyelle et al., 2012).
Photodegradation and Hydrolysis
A study on substituted urea herbicides explored their photodegradation and hydrolysis, contributing to understanding environmental impacts and degradation processes of such compounds in water (Gatidou & Iatrou, 2011).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-15(2,11-7-8-20-9-11)10-17-14(19)18-13-6-4-3-5-12(13)16/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQIGVFNHBEGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

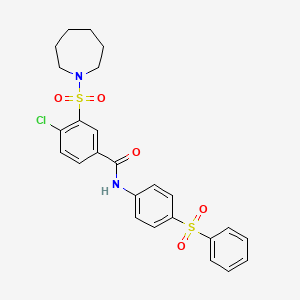
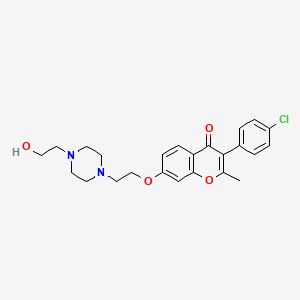
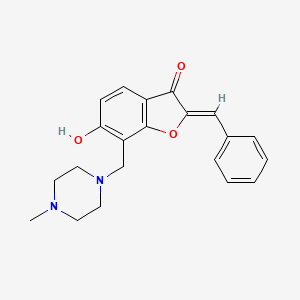
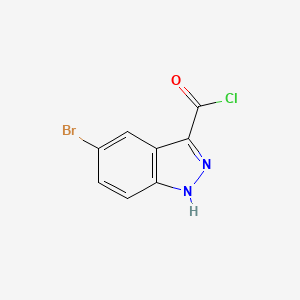
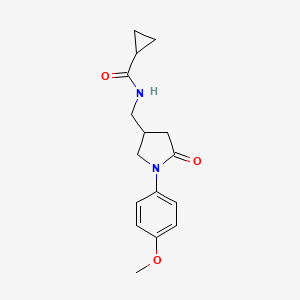
![3-Fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2833135.png)
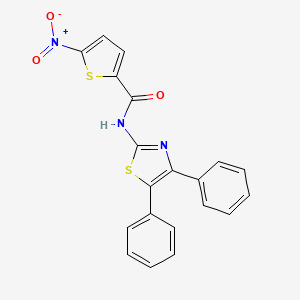
![N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride](/img/structure/B2833141.png)
![tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2833142.png)
![8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2833143.png)
![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)
![7-Methoxy-10H-thieno[3,2-a]carbazole](/img/structure/B2833146.png)
